2-Bromomethyl-anthraquinone

Overview

Description

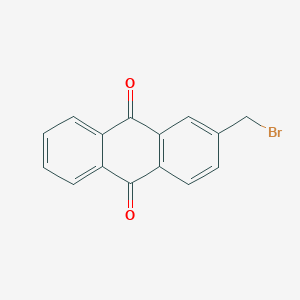

2-Bromomethyl-anthraquinone, also known as MAQ-Br, is a chemical compound with the CAS number 7598-10-9 . It has a molecular weight of 301.13 .

Synthesis Analysis

The synthesis of this compound can be achieved by bromination of 2-methylanthraquinone with Br2/PhNO2 at 145-150°C, or N-bromosuccinimide in CCl4 containing a trace of (PhCOO)2 .Molecular Structure Analysis

The empirical formula of this compound is C15H9BrO2 . The molecular structure of this compound includes a bromomethyl group attached to an anthraquinone ring .Chemical Reactions Analysis

Anthraquinones, including this compound, are recognized as high-efficiency photocatalysts which can perform various redox reactions in aqueous or organic phases . In particular, this compound has been used as a photocatalyst for the oxidation of sec-aromatic alcohols .Physical And Chemical Properties Analysis

This compound has a melting point of 203°C (dec.) (lit.) . Its molecular weight is 301.13 .Scientific Research Applications

Electrochemical Applications

2-Bromomethyl-9,10-anthraquinone has been covalently bound to carbon nanoparticle surfaces, demonstrating significant implications in electrochemistry. These modified nanoparticles exhibit a linear shift in reversible potential with changing pH, indicating their potential use in pH-sensing and buffer characterization. This research highlights the role of 2-Bromomethyl-anthraquinone in enhancing the electrochemical properties of carbon-based materials (Marken et al., 2011).

Biomedical Research

Studies have synthesized analogues of 2-Bromomethyl-1,3-dimethoxyanthraquinone, assessing their cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the bromomethyl group at position C-2 of the anthraquinone is critical in exerting cytotoxic activity. This research opens avenues for using this compound derivatives in cancer therapy (Saha et al., 2013).

Dye and Drug Precursors

This compound and its derivatives have been synthesized as precursors for dyes and drugs. The versatility of anthraquinone derivatives in yielding biologically active compounds and dyes is significant, particularly in the textile industry. These derivatives, through various synthetic routes, provide valuable precursors for AQ drugs and dyes (Malik et al., 2015).

Applications in Energy Storage

Anthraquinone derivatives, including those derived from this compound, are being investigated for large-scale energy storage applications. Their chemical tunability and rapid redox kinetics make them suitable candidates for aqueous quinone-bromide redox flow batteries. This research demonstrates the potential of anthraquinone derivatives in improving the performance of flow batteries (Gerhardt et al., 2016).

Polymer Synthesis

2-(1-Bromoethyl)-anthraquinone has been used as an initiator in the atom transfer radical polymerization of styrene, resulting in polymers with unique properties. This application showcases the potential of this compound in the field of polymer chemistry, particularly in synthesizing polymers with specific end-group functionalities (Zhao et al., 2006).

Mechanism of Action

Target of Action

It is known that anthraquinone-based compounds, such as 2-bromomethyl-anthraquinone, generally target essential cellular proteins . These proteins play a crucial role in various cellular processes, including cell growth, division, and death .

Mode of Action

Anthraquinone-based compounds are known to inhibit cancer progression by interacting with their targets . This interaction can lead to changes in the function of the target proteins, thereby affecting the viability of cancer cells .

Biochemical Pathways

Anthraquinone-based compounds are known to affect key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and g-quadruplexes . These proteins are involved in various biochemical pathways that contribute to the viability of cancer cells .

Result of Action

Anthraquinone-based compounds are known to inhibit cancer progression by targeting essential cellular proteins . This can lead to changes in the function of these proteins, thereby affecting the viability of cancer cells .

Action Environment

It is known that the synthesis of anthraquinones in plants depends on various physiological conditions . Therefore, it is plausible that environmental factors could potentially influence the action of this compound.

Safety and Hazards

Future Directions

Anthraquinones, including 2-Bromomethyl-anthraquinone, have been used for centuries in various therapeutic applications . The emergence of drug-resistant cancers warrants the development of new anticancer agents . Therefore, research endeavors towards new anthraquinone-based compounds are increasing rapidly . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

properties

IUPAC Name |

2-(bromomethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCETXLHFBYOVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322484 | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7598-10-9 | |

| Record name | 7598-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

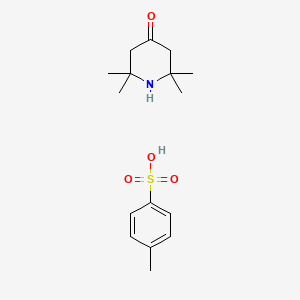

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-Bromomethyl-anthraquinone in chemical research?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and the anthraquinone moiety.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The structure of this compound features two key reactive sites:

Q3: Are there any studies on the environmental impact or degradation of this compound?

A: While the provided research articles [, , , ] do not specifically address the environmental impact or degradation pathways of this compound, it is crucial to consider these aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)